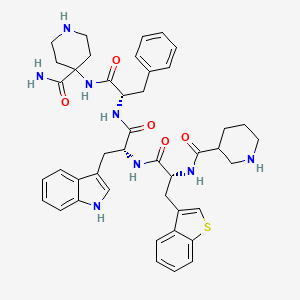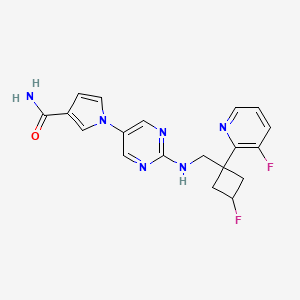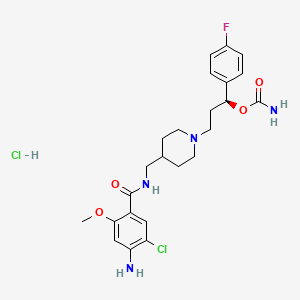![molecular formula C23H20N6O3 B610498 3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one CAS No. 1070773-09-9](/img/structure/B610498.png)
3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one” is a chemical compound with the molecular formula C23H20N6O3 . It is also known by the name RK-33 . The compound has a molecular weight of 428.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes two methoxyphenyl groups attached to a diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one core . The InChI string of the compound is “InChI=1S/C23H20N6O3/c1-31-17-7-3-15 (4-8-17)11-28-14-26-19-20-22 (25-13-24-21 (19)28)29 (23 (30)27-20)12-16-5-9-18 (32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3” and the Canonical SMILES is "COC1=CC=C (C=C1)CN2C=NC3=C2N=CN=C4C3=NC (=O)N4CC5=CC=C (C=C5)OC" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 428.15968852 g/mol . The topological polar surface area of the compound is 93.7 Ų .Scientific Research Applications
Broad-Spectrum Antiviral Agent
RK-33 has been identified as a broad-spectrum antiviral agent that targets DEAD-Box RNA Helicase DDX3X . This enzyme plays key roles in RNA metabolism and the antiviral response . RK-33 has been shown to inhibit the enzymatic activities of DDX3X, limiting infection by various viruses such as human parainfluenza virus type 3 (hPIV-3), respiratory syncytial virus (RSV), dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV) .
Inhibition of SARS-CoV-2 Variants
RK-33 has been shown to suppress multiple variants of SARS-CoV-2 . It targets DDX3, a host DEAD-box RNA helicase that is usurped by SARS-CoV-2 for virus production . RK-33 reduced the viral load in four isolates of SARS-CoV-2 (Lineage A, and Lineage B Alpha, Beta, and Delta variants) by one to three log orders in Calu-3 cells .
Downregulation of SARS-CoV-2 Genes
Proteomics and RNA-seq analyses indicated that most SARS-CoV-2 genes were downregulated by RK-33 treatment . This suggests that RK-33 could potentially be used to control the expression of SARS-CoV-2 genes.
Decrease of TMPRSS2 Expression
RK-33 has been shown to decrease TMPRSS2 expression . TMPRSS2 is a protein that SARS-CoV-2 uses to enter host cells. By decreasing its expression, RK-33 could potentially limit the ability of the virus to infect host cells .
Inhibition of DDX3X’s Catalytic Activities
RK-33 blocks DDX3X’s catalytic activities in vitro and limits viral replication in cells . This suggests that RK-33 could be used as a therapeutic agent to control viral infections.
Potential Use in Antiviral Strategies
Given its broad-spectrum antiviral action and its ability to target host cellular co-factors critical to viral replication, RK-33 could potentially be used in antiviral strategies . This could be particularly useful in cases where antiviral drugs are prone to the development of drug resistance .
Mechanism of Action
- RK-33 selectively inhibits DDX3, disrupting its function and preventing the virus from exploiting it .
- RK-33 affects multiple pathways:
Target of Action (DDX3):
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
properties
IUPAC Name |
5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMZXFUZDBRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)






